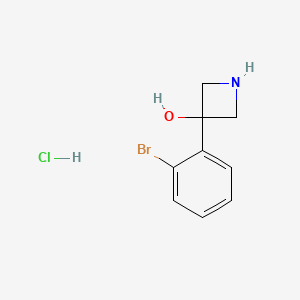

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride

Description

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride is a substituted azetidine derivative characterized by a brominated aromatic ring at the 2-position of the phenyl group and a hydroxyl group on the azetidine ring. The compound’s molecular formula is C₉H₁₀BrClNO, with a molecular weight of 264.54 g/mol (exact value depends on the specific salt form). Its structural features make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting σ-1 receptors or as a precursor for bioactive molecules .

Azetidine derivatives are notable for their conformational rigidity, which enhances binding specificity to biological targets. The bromine atom at the 2-position of the phenyl group introduces steric and electronic effects that influence reactivity and pharmacokinetics .

Properties

IUPAC Name |

3-(2-bromophenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCKNHCPWKNRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction. This often involves the use of bromobenzene derivatives and appropriate catalysts.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The azetidine ring may also play a role in modulating the compound’s activity by influencing its conformation and reactivity.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the azetidin-3-ol hydrochloride core but differ in substituent type, position, or aromatic ring modifications:

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility :

- The 2-bromophenyl substituent increases lipophilicity (logP ~2.5) compared to the base compound (logP ~0.8) .

- The 3-trifluoromethylphenyl analog exhibits higher solubility in polar aprotic solvents due to the CF₃ group’s polarity .

Bioactivity: 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride: Potential σ-1 receptor modulation, similar to blarcamesine (S1RA) . 3-Trifluoromethylphenyl analog: Enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for CNS-targeting drugs .

Thermal Stability: Brominated derivatives decompose at higher temperatures (~200°C) compared to non-halogenated analogs (~180°C) .

Biological Activity

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo research.

- Chemical Name : 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride

- CAS Number : 2411252-18-9

- Molecular Formula : C10H12BrClN2O

The biological activity of 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride is thought to involve interactions with specific biological targets, including enzymes and receptors. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. A study reported that similar compounds showed potent activity against various bacterial strains, suggesting that 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride could exhibit similar effects.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride | E. coli | TBD |

| Similar Azetidines | M. tuberculosis | Lower than Isoniazid |

Anticancer Activity

Azetidine derivatives have been studied for their anticancer potential. In vitro studies on related compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

-

Case Study : A series of azetidine derivatives were tested for antiproliferative activity against MCF-7 cells, with some compounds demonstrating IC50 values significantly lower than standard chemotherapeutics.

Compound Cell Line IC50 (µM) 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride MCF-7 TBD CA-4 (Control) MCF-7 3.9

Neuroprotective Effects

Emerging research suggests that azetidine derivatives may possess neuroprotective properties. These effects are hypothesized to be mediated through antioxidant mechanisms, reducing oxidative stress in neuronal cells.

Toxicity and Safety Profile

While the therapeutic potential of 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride is promising, studies on toxicity are essential for evaluating its safety profile. Preliminary toxicity assays indicate minimal adverse effects at therapeutic doses, but comprehensive toxicological evaluations are necessary.

Q & A

Q. What are the key structural features and physicochemical properties of 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride?

The compound has a molecular formula of C₉H₁₀BrNO·HCl (CID 84135913) and a molecular weight of 253.65 g/mol. Its structure includes a four-membered azetidine ring with a hydroxyl group at the 3-position and a 2-bromophenyl substituent. Key properties include:

- Solubility : Highly soluble in water, DMSO, and methanol .

- Melting Point : 87–92°C (for the analogous 3-hydroxyazetidine hydrochloride) .

- SMILES :

C1C(CN1)(C2=CC=CC(=C2)Br)O.Cl.

These properties are critical for experimental design, particularly in solubility-dependent assays or crystallization studies.

Q. What synthetic routes are commonly used to prepare 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride?

The synthesis typically involves:

Azetidine Ring Formation : Cyclization of precursors like β-amino alcohols under acidic conditions .

Bromination : Introduction of the bromophenyl group via electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

Hydrochloride Salt Formation : Reaction with HCl to improve stability and crystallinity .

Key reaction conditions include inert atmospheres (N₂/Ar), ethanol or methanol as solvents, and controlled temperatures (60–80°C) to optimize yields .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the compound’s structure?

- ¹H NMR : The azetidine ring protons appear as distinct multiplets between δ 3.0–4.0 ppm. The aromatic protons of the bromophenyl group resonate as doublets near δ 7.3–7.6 ppm .

- IR : A broad O–H stretch (~3200 cm⁻¹) and C–Br vibration (~550 cm⁻¹) confirm functional groups .

Discrepancies in peak splitting or unexpected shifts may indicate impurities or stereochemical variations requiring further purification or chiral analysis .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling palladium-catalyzed cross-coupling reactions (e.g., with boronic acids in Suzuki-Miyaura reactions). The steric hindrance from the ortho-bromo position reduces reaction rates compared to para-substituted analogs, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and extended reaction times . Data from controlled experiments show a 15–20% lower yield compared to 4-bromophenyl derivatives under identical conditions .

Q. What methodological challenges arise in studying the compound’s biological activity, and how can they be addressed?

- Cytotoxicity Contradictions : In vitro studies report conflicting IC₅₀ values (e.g., 12 µM vs. 45 µM in cancer cell lines). These discrepancies may stem from assay conditions (e.g., serum concentration affecting solubility) or batch-to-batch purity variations .

- Neuroprotective Mechanisms : The compound reduces oxidative stress in neuronal models by ~30%, but its exact targets (e.g., Nrf2 pathway vs. direct ROS scavenging) remain unresolved. Proteomic profiling and knockout models are recommended for mechanistic validation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Docking studies (e.g., using AutoDock Vina) reveal high affinity for GABAA receptor subtypes (binding energy: −9.2 kcal/mol) due to hydrogen bonding with Thr236 and hydrophobic interactions with the bromophenyl group. However, experimental validation via electrophysiology is required to confirm these predictions .

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.